3,4-Difluorophenylglycine is a non-natural amino acid. While there is limited information available on its specific source and classification, it serves as a valuable building block in organic synthesis and medicinal chemistry. [] Its unique structure with two fluorine atoms on the aromatic ring makes it an attractive target for developing novel pharmaceuticals, agrochemicals, and other bioactive molecules.
3,4-Difluorophenylglycine is an amino acid derivative characterized by the presence of two fluorine atoms on the phenyl ring at the 3 and 4 positions. Its chemical formula is , and it is classified as a non-proteinogenic amino acid. This compound has garnered interest in medicinal chemistry due to its potential applications in targeting specific biological systems, particularly in cancer therapies.
3,4-Difluorophenylglycine can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the category of amino acids and is specifically noted for its role as a pharmaceutical intermediate. The compound's classification as a non-proteinogenic amino acid highlights its distinction from the standard amino acids incorporated into proteins.
The synthesis of 3,4-Difluorophenylglycine can be achieved through several methods, including:
The synthetic routes typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular structure of 3,4-Difluorophenylglycine consists of a phenyl ring substituted with two fluorine atoms at the para positions (3 and 4) relative to the carboxylic acid group. The structure can be represented as follows:
3,4-Difluorophenylglycine participates in various chemical reactions typical of amino acids:
The reactivity of the fluorinated phenyl ring enhances electrophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
3,4-Difluorophenylglycine has been studied for its role as an inhibitor of amino acid transporters, particularly the ASCT2 transporter involved in glutamine uptake in cancer cells. Its mechanism involves competitive inhibition where it binds to the transporter, preventing the uptake of glutamine which is crucial for cancer cell metabolism.
3,4-Difluorophenylglycine has several applications in scientific research:
Copper catalysis stands as the most efficient methodology for constructing the Cα-aryl bond in 3,4-difluorophenylglycine derivatives. The reaction leverages the enhanced nucleophilicity of glycine enolates coordinated to transition metals. Key advancements involve ligand-accelerated catalysis and careful modulation of reaction conditions to suppress undesired diastereomers:
Table 1: Metal-Mediated Synthesis Optimization Parameters
Metal Catalyst/Ligand | Glycine Equivalent | Reaction Conditions | Yield (%) | ee (%) | Key Limitation | |
---|---|---|---|---|---|---|
Cu(0)/TMEDA | Ethyl bromodifluoroacetate | THF, Reflux, 7h | 68 | - | Sensitivity to β-substitution | |
Pd(OAc)₂/XPhos | Ni(II)-(S)-BPB Gly enolate | Toluene, K₃PO₄, 80°C | >85 | >98 | Requires anhydrous conditions | |
Ni(II)/DBU | Schiff base enolate | MeOH, 68-70°C | 98.9 | >99.5 | Ligand synthesis complexity |
Chiral Ni(II) Schiff base complexes provide a robust platform for enantioselective 3,4-difluorophenylglycine synthesis. These complexes enforce facial selectivity during electrophilic attack via a rigid square-planar geometry, with the chiral environment dictated by the tridentate ligand:
Table 2: Schiff Base Complexes for Stereocontrolled Synthesis
Ligand Type | Preparation Key Step | Complexation Conditions | Scale | ee Achieved | Ligand Recovery | |
---|---|---|---|---|---|---|
Soloshonok Ligand (16) | Condensation w/ PCl₅ in chlorobenzene (81%) | DBU, MeOH, 68-70°C | Multi-kilogram | >99.5% | Quantitative | |
Hamari Ligand (19) | Alkylation of bis-bromide 20 (90%) | Ni(OAc)₂, Base | 500g | >99% | High yield | |
Achiral Picolinic (2a) | Direct Schiff base formation | Ni(OAc)₂, MeOH | Large scale | - (Achiral) | Not reported | [4] |
The inherent low acidity of the glycine α-proton (pK~a >23) necessitates activation strategies for feasible deprotonation and enolate formation. Electron-withdrawing groups (EWGs) provide a solution by significantly lowering the pK~a and stabilizing the resultant carbanion:
Table 3: Electron-Withdrawing Group Impact on Glycine Enolate Properties
Protecting Group (PG) | Estimated α-Proton pK~a | Base Typically Used | Deprotection Conditions | Advantage/Limitation | |
---|---|---|---|---|---|
Phthalimido (e.g., 2b) | ~13-15 | DBU, K₂CO₃ | Hydrazine, MeNH₂, harsh conditions | Strong activation, mild enolization; Harsh deprotection | |
Trifluoroacetyl | ~10-12 | Mild bases (e.g., Et₃N) | NaOH, KOH | Very strong activation; Hydrolytic sensitivity | |
tert-Butoxycarbonyl (Boc) | >23 | Strong bases (LDA, NaHMDS) | Acid (TFA, HCl) | Mild deprotection; Requires harsh bases for enolization | [4] |
While focused on phenylglycine, methodologies for CF₃-substituted analogs provide valuable insights into handling highly electron-deficient systems. Modular design emphasizes pre-formed nucleophilic synthons compatible with the demanding electronic environment imposed by fluorine atoms:
Table 4: Modular Nucleophiles for Fluorinated Amino Acid Synthesis
Nucleophilic Synthon Type | Precursor/Reagent | Key Reaction | Target Scaffold | Yield Range | |
---|---|---|---|---|---|
Ni(II)-Stabilized Gly Enolate | Ni(II)-(S)-BPB Gly complex | Alkylation w/ RFCH₂X or Mannich add. | α-RF-α-AA, β-RF-α,β-diAA | 70-95% | [4] |
•CF₃ Radical | CF₃I / Umemoto Reagent + Photocatalyst | Radical add. to dehydroalanine | β-CF₃-Ala derivatives | 60-85% | [6] |
α-Amino Radical (R₂N•) | Rf-Imine + e⁻ (electro/photochemical) | CO₂ fixation | α-Rf-α-AA | 40-75% | [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: